molecular formula C11H13N3O B11068562 N-(propan-2-yl)-1H-indazole-3-carboxamide

N-(propan-2-yl)-1H-indazole-3-carboxamide

Cat. No.: B11068562
M. Wt: 203.24 g/mol
InChI Key: CKJKLEAFOGRMGN-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1H-indazole-3-carboxamide: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole ring substituted with a carboxamide group at the 3-position and an isopropyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzylamine with isopropyl isocyanate under controlled conditions to form the desired indazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then heated to facilitate cyclization and formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the indazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as indazole-3-carboxylic acid.

    Reduction: Formation of reduced derivatives such as indazole-3-carboxamide.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: N-(propan-2-yl)-1H-indazole-3-carboxamide is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the isopropyl group at the nitrogen atom of the indazole ring in This compound imparts unique steric and electronic properties to the compound. This can influence its binding affinity to molecular targets and its overall biological activity. The specific substitution pattern of the compound may also affect its solubility, stability, and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-propan-2-yl-1H-indazole-3-carboxamide

InChI

InChI=1S/C11H13N3O/c1-7(2)12-11(15)10-8-5-3-4-6-9(8)13-14-10/h3-7H,1-2H3,(H,12,15)(H,13,14)

InChI Key

CKJKLEAFOGRMGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

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